
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a ligand that has been studied for its potential interactions with various proteins . It has been found to have affinity for the isolated recombinant JAK1 and JAK2 kinase domain .
Molecular Structure Analysis
The molecular structure of this compound includes a difluoropiperidine-1-carbonyl group attached to an indolizinone structure . The presence of the difluoropiperidine group may contribute to the compound’s reactivity and interactions with proteins.Chemical Reactions Analysis
The compound has been studied for its ability to inhibit wild type and V804M mutant RET kinase . This suggests that it may undergo chemical reactions with these proteins, potentially altering their function.Scientific Research Applications
Synthesis and Structural Studies
Selective Oxyfunctionalization of Ketones : A study by Ren, Liu, and Guo (1996) explored the use of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for oxyfunctionalization of enolizable ketones, offering insights into the potential applications of similar compounds in organic synthesis (Ren, Liu, & Guo, 1996).
Efficient Synthesis of Piperidine Derivatives : Okitsu, Suzuki, and Kobayashi (2001) developed new methods for preparing piperidine derivatives, highlighting the importance of such compounds in synthetic chemistry, which could be related to the synthesis and applications of the target compound (Okitsu, Suzuki, & Kobayashi, 2001).
Medicinal Chemistry and Biological Activity
Antibacterial Agents Synthesis : Sánchez et al. (1995) investigated the antibacterial activity of certain quinolone carboxylic acids, demonstrating how structural modifications in compounds similar to the target molecule can influence biological activity (Sánchez et al., 1995).
Synthesis of Fluorinated Piperidines : Surmont et al. (2010) evaluated synthetic strategies for 3,3-difluoropiperidines, which are structurally related to the target compound and are significant in medicinal chemistry for their potential biological activities (Surmont et al., 2010).
Chemical Properties and Reactivity
Novel Routes to Difluoropiperidines : Verniest et al. (2008) described a new synthetic pathway for 3,3-difluoropiperidines, providing insights into the chemical reactivity and potential applications of compounds related to the target molecule (Verniest et al., 2008).
Single-Step Synthesis of Tetrahydroindolizines : Capomolla, Lim, and Zhang (2015) achieved the synthesis of 5,6,7,8-tetrahydroindolizines in a single step, which could be relevant for the synthesis and study of compounds like the target molecule (Capomolla, Lim, & Zhang, 2015).
Mechanism of Action
properties
IUPAC Name |
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-22-11-9-12(20)19-6-2-3-10(19)13(11)14(21)18-7-4-15(16,17)5-8-18/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUPOSMEDRDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

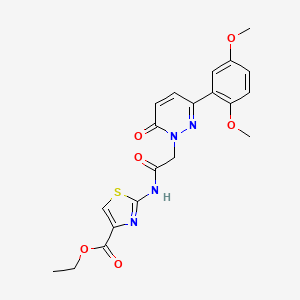
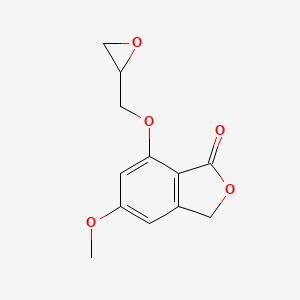
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
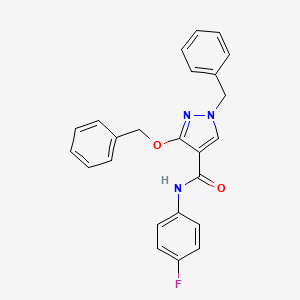

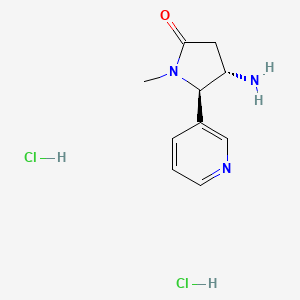
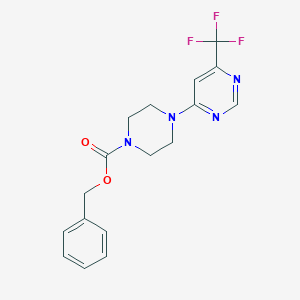
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)


![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)